REACTION_SMILES
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[C:36]([P:37]([C:38]([CH3:39])([CH3:40])[CH3:41])[c:42]1[cH:43][cH:44][c:45]([N:46]([CH3:47])[CH3:48])[cH:49][cH:50]1)([CH3:51])([CH3:52])[CH3:53].[C:54]([P:55]([C:56]([CH3:57])([CH3:58])[CH3:59])[c:60]1[cH:61][cH:62][c:63]([N:64]([CH3:65])[CH3:66])[cH:67][cH:68]1)([CH3:69])([CH3:70])[CH3:71].[CH2:26]1[O:27][CH2:28][CH2:29][O:30][CH2:31]1.[CH3:22][C:23](=[O:24])[O-:25].[CH:1](=[O:2])[c:3]1[c:4]([B:11]([OH:12])[OH:13])[cH:5][cH:6][c:7]([O:9][CH3:10])[cH:8]1.[Cl:14][c:15]1[n:16][c:17]([CH3:20])[n:18][s:19]1.[Cl:33][Pd:34][Cl:35].[K+:21].[OH2:32]>>[CH:1](=[O:2])[c:3]1[c:4](-[c:15]2[n:16][c:17]([CH3:20])[n:18][s:19]2)[cH:5][cH:6][c:7]([O:9][CH3:10])[cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc(P(C(C)(C)C)C(C)(C)C)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)c1ccc(P(C(C)(C)C)C(C)(C)C)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccc(B(O)O)c(C=O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1nsc(Cl)n1
|
Name
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Cl[Pd]Cl
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(-c2nc(C)ns2)c(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |